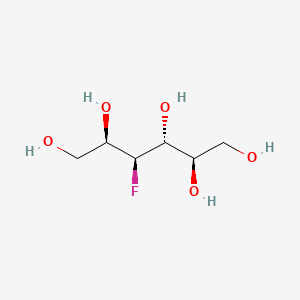

3-Deoxy-3-fluoro-D-glucitol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

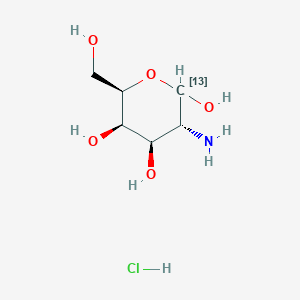

3-Deoxy-3-fluoro-D-glucitol is a fluorinated carbohydrate derivative known for its significant applications in various fields, including medicine and chemical research. This compound is particularly noted for its role as a substrate for NAD-linked sorbitol dehydrogenase and its potential as an antidiabetic agent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Deoxy-3-fluoro-D-glucitol typically involves the fluorination of glucose derivatives. One common method starts with the known 5-O-TBDPS-D-furanose, which undergoes a DAST reaction to introduce the fluorine atom. Subsequent steps include desilylation and acidic methanolysis .

Industrial Production Methods: Industrial production of this compound can be scaled up using cGMP synthesis workshops, ensuring high purity and quality. The production process involves stringent quality control measures to maintain the efficacy of the compound.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Deoxy-3-fluoro-D-glucitol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Typically involves reagents like NADP-linked aldose reductase.

Reduction: Utilizes NAD-linked sorbitol dehydrogenase.

Substitution: Fluorination reactions often employ DAST (Diethylaminosulfur trifluoride) as a reagent

Major Products: The major products formed from these reactions include 3-deoxy-3-fluoro-D-fructose and this compound .

Applications De Recherche Scientifique

3-Deoxy-3-fluoro-D-glucitol has a wide range of applications in scientific research:

Chemistry: Used as a chemical probe for studying molecular recognition and carbohydrate interactions.

Biology: Investigated for its role in glycan-protein interactions and as a substrate for various enzymes.

Industry: Employed in the production of fluorinated carbohydrates for various biochemical applications.

Mécanisme D'action

The mechanism of action of 3-Deoxy-3-fluoro-D-glucitol involves its interaction with the glucokinase enzyme, inhibiting its activity and thereby reducing glucose levels in the blood. Additionally, it enhances insulin sensitivity and facilitates glucose utilization within the body .

Comparaison Avec Des Composés Similaires

- 3-Deoxy-3-fluoro-D-glucose

- 3-Deoxy-3-fluoro-D-galactose

- 3-Deoxy-3-fluoro-L-fucose

Comparison: Compared to these similar compounds, 3-Deoxy-3-fluoro-D-glucitol is unique due to its specific inhibition of glucokinase and its significant antidiabetic properties. While other fluorinated carbohydrates are used as chemical probes or in glycosylation reactions, this compound stands out for its therapeutic potential .

Propriétés

IUPAC Name |

(2R,3R,4S,5R)-4-fluorohexane-1,2,3,5,6-pentol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13FO5/c7-5(3(10)1-8)6(12)4(11)2-9/h3-6,8-12H,1-2H2/t3-,4-,5+,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLBRXQLUKRML-ARQDHWQXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@H]([C@H]([C@@H](CO)O)F)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13FO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does 3FGL contribute to the toxicity of 3FG in locusts?

A: Research indicates that 3FGL, a metabolite of 3FG, exhibits a dual interaction with the enzyme sorbitol dehydrogenase (L-iditol: NAD+ 5-oxidoreductase) in locusts []. This enzyme plays a crucial role in sorbitol metabolism, a pathway previously undetected in these insects. 3FGL acts both as a competitive inhibitor and a substrate for sorbitol dehydrogenase. As a competitive inhibitor, 3FGL hinders the enzyme's activity with a Ki of 8 × 10⁻² M, effectively blocking the normal metabolic pathway of sorbitol. Simultaneously, 3FGL acts as a substrate with a Km of 0.5 M, potentially leading to the accumulation of unusual metabolites. This dual behavior disrupts the delicate metabolic balance within the locust, contributing to the observed toxicity of the parent compound, 3FG [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,6S,7R,8S,8aR)-6-ethylsulfanyl-2-phenyl-7,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine](/img/structure/B583465.png)

![Ethyl 2-oxo-2H,5H-1,6-dioxa-benzo[c]phenanthrene-3-carboxylate](/img/structure/B583481.png)